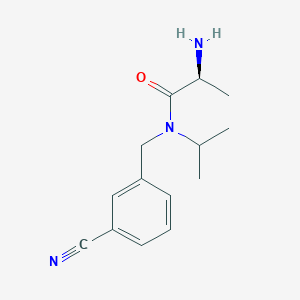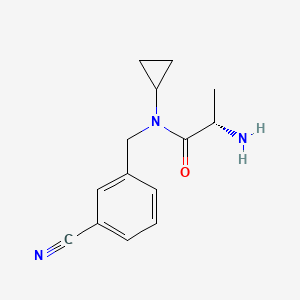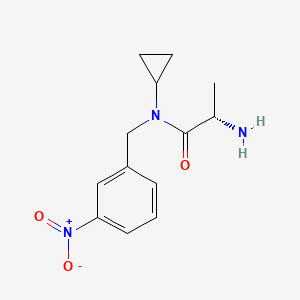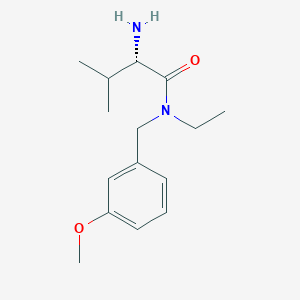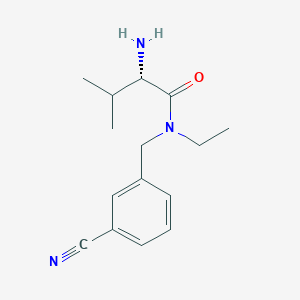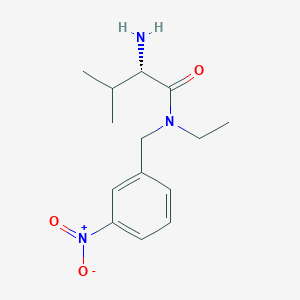
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a butyramide backbone with an amino group, an ethyl group, a methyl group, and a nitro-benzyl group attached to it. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide typically involves multi-step organic reactions. One common approach is to start with a suitable butyramide precursor and introduce the amino, ethyl, methyl, and nitro-benzyl groups through a series of chemical transformations. Key steps may include:
Amination: Introduction of the amino group using reagents such as ammonia or amines under controlled conditions.
Alkylation: Addition of the ethyl and methyl groups through alkylation reactions using alkyl halides or similar reagents.
Nitration: Introduction of the nitro group via nitration reactions using nitric acid or other nitrating agents.
Coupling: Formation of the final product through coupling reactions, often involving catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide has diverse applications in scientific research, including:
Medicinal Chemistry: The compound can be used as a building block for designing and synthesizing novel pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it suitable for creating advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers can use the compound to study its biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-phenyl)-butyramide: A structurally similar compound with a phenyl group instead of a benzyl group.
(S)-2-Amino-N-ethyl-3-methyl-N-(4-nitro-benzyl)-butyramide: A compound with a nitro group at the 4-position of the benzyl ring.
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-pentanamide: A compound with a pentanamide backbone instead of a butyramide backbone.
Uniqueness
(S)-2-Amino-N-ethyl-3-methyl-N-(3-nitro-benzyl)-butyramide is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-6-5-7-12(8-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXSEUSAJIXIDP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
